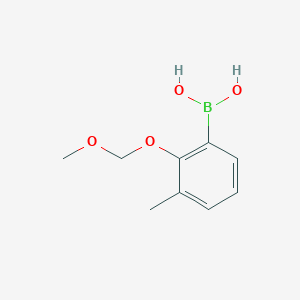

2-(Methoxymethoxy)-3-methylphenylboronic acid

Übersicht

Beschreibung

“2-(Methoxymethoxy)-3-methylphenylboronic acid” is a chemical compound with the molecular weight of 212.01 . It is also known as “3-Methoxy-2-(methoxymethoxy)phenylboronic acid” and has the IUPAC name "3-methoxy-2-(methoxymethoxy)phenylboronic acid" . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is "1S/C9H13BO5/c1-13-6-15-9-7 (10 (11)12)4-3-5-8 (9)14-2/h3-5,11-12H,6H2,1-2H3" . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid substance . The country of origin for this compound is CN .Wissenschaftliche Forschungsanwendungen

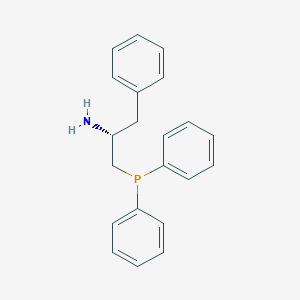

Enantioselective Recognition and Sensing

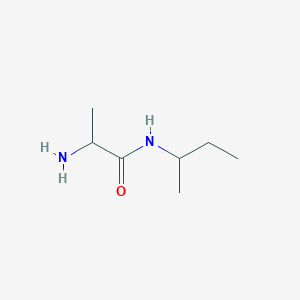

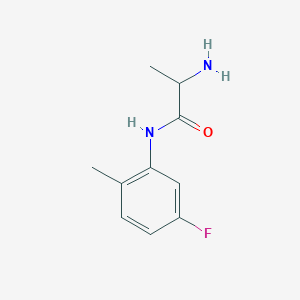

2-(Methoxymethoxy)-3-methylphenylboronic acid is involved in the enantioselective recognition of chiral amines. For example, it was utilized in the preparation of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, a compound that can act as a circular dichroism sensor for a wide range of chiral amines due to its stable axially chiral anti-isomer. This capability makes it a potential tool for chiral discrimination in various analytical and synthetic applications (Ghosn & Wolf, 2011).

Synthesis of Polyoxgenated Compounds

It is instrumental in the synthesis of polyoxygenated compounds, such as the cascade synthesis leading to 3-(2-methoxymethoxymethyl)aryl-4-hydroxycoumarin derivatives, which showed moderate cytotoxicity against human epithelial mammary cells. These derivatives are of interest due to their potential biological activities (Naumov et al., 2007).

Supramolecular Assembly Design

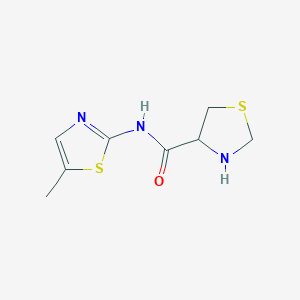

The compound also finds applications in the design and synthesis of supramolecular assemblies. Phenylboronic acids, including derivatives similar to this compound, were used to form structures due to their ability to establish O–H⋯N hydrogen bonds, showcasing its utility in creating novel materials and sensors (Pedireddi & Seethalekshmi, 2004).

Catalytic Applications in Organic Synthesis

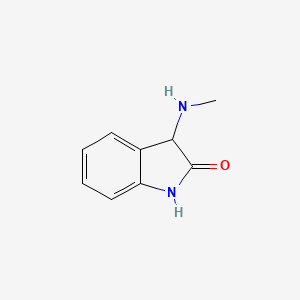

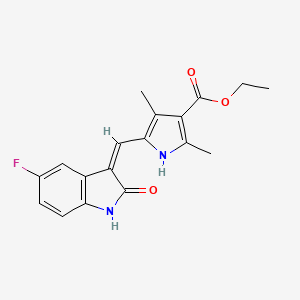

This boronic acid derivative serves as a precursor in cobalt-catalyzed annulation reactions to create 2,3-disubstituted indenones, highlighting its role in synthesizing complex organic molecules. Such reactions are pivotal in the pharmaceutical industry for developing new drugs and materials (Ueda et al., 2016).

Development of Emissive Fluorophores

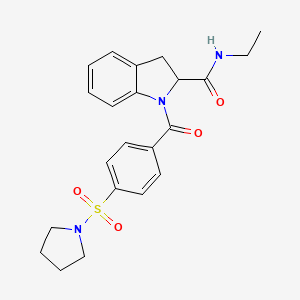

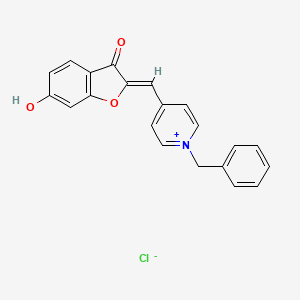

Moreover, its involvement in the palladium-catalyzed cascade reactions to synthesize benzofuro[2,3-c]pyridines demonstrates its utility in constructing new classes of emissive fluorophores. Such compounds are valuable for optoelectronic applications and as probes in biological imaging (Xiong et al., 2019).

Eigenschaften

IUPAC Name |

[2-(methoxymethoxy)-3-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-7-4-3-5-8(10(11)12)9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURJKMIOEBCCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

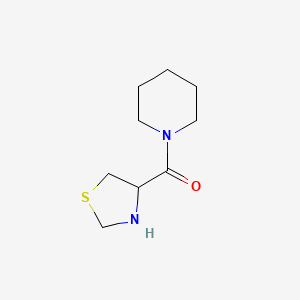

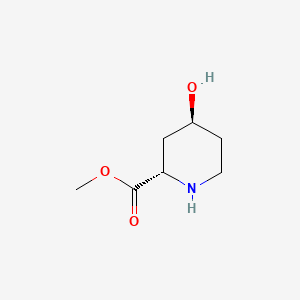

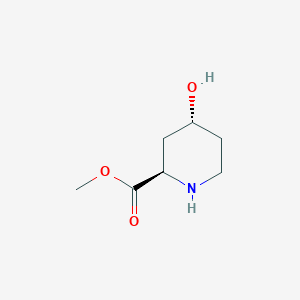

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212489.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)